molecular formula C8H6FNO2 B014507 Z-2-Fluoro-3-(3-pyridyl)acrylic acid CAS No. 359435-42-0

Z-2-Fluoro-3-(3-pyridyl)acrylic acid

Cat. No.: B014507
CAS No.: 359435-42-0
M. Wt: 167.14 g/mol
InChI Key: JCFUUOVZEHIBNV-DAXSKMNVSA-N
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Description

Z-2-Fluoro-3-(3-pyridyl)acrylic acid: is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by the presence of a fluorine atom and a pyridyl group attached to an acrylic acid backbone. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-2-Fluoro-3-(3-pyridyl)acrylic acid typically involves the reaction of 3-pyridylacrylic acid with a fluorinating agent under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a specific range to ensure the selective introduction of the fluorine atom at the desired position .

Chemical Reactions Analysis

Types of Reactions: Z-2-Fluoro-3-(3-pyridyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Comparison with Similar Compounds

Uniqueness: Z-2-Fluoro-3-(3-pyridyl)acrylic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridyl group also contributes to its distinct properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(Z)-2-fluoro-3-pyridin-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-5H,(H,11,12)/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFUUOVZEHIBNV-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(/C(=O)O)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247138
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359435-42-0
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359435-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-2-Fluoro-3-(3-pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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